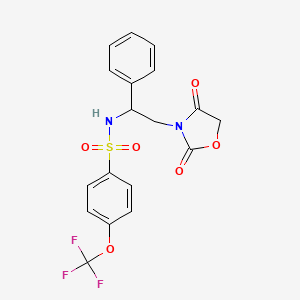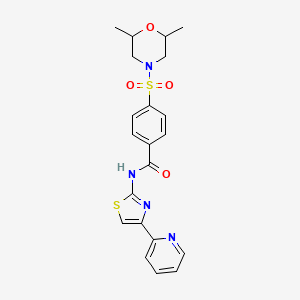
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H10N8OS and its molecular weight is 350.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole ring, a component of the compound, is associated with antitumor and cytotoxic activities. Thiazole derivatives have been synthesized and evaluated for their potential to inhibit the growth of various human tumor cell lines. For instance, compounds featuring the thiazole moiety have demonstrated potent effects against prostate cancer . The compound could be investigated for similar antitumor properties due to the presence of the thiazole ring.
Antimicrobial and Antifungal Activity
Thiazoles are also known for their antimicrobial properties. They have been used in the synthesis of drugs like sulfathiazole, which is an antimicrobial drug. Additionally, compounds like Abafungin, which contain thiazole rings, exhibit antifungal activity . The triazole ring present in the compound is another moiety known for its antifungal properties, suggesting that the compound could be researched for use in antimicrobial and antifungal applications.
Neuroprotective Applications
The thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in the normal functioning of the nervous system and in the synthesis of neurotransmitters . The structural similarity of the compound to thiamine suggests potential neuroprotective applications, which could be explored in scientific research.
Anti-inflammatory Activity
Thiazole derivatives have been reported to exhibit anti-inflammatory activity . The compound’s potential to act as an anti-inflammatory agent could be of interest in the development of new therapeutic agents for treating inflammatory diseases.
Antiviral Activity
Compounds containing thiazole and triazole rings have shown antiviral activities, including anti-HIV activity . The compound could be investigated for its potential use as an antiviral agent, particularly in the context of HIV research.
Analgesic Activity
Thiazole derivatives have been associated with analgesic activity, providing pain relief without the side effects commonly associated with other analgesic drugs . The compound’s potential analgesic properties could be explored for the development of new pain management therapies.
Antihypertensive Activity
Some thiazole derivatives have demonstrated antihypertensive activity, which could be beneficial in managing high blood pressure . Research into the compound’s potential application in cardiovascular health could yield new treatments for hypertension.
Antidiabetic Activity
The presence of heterocyclic compounds like thiazole has been linked to antidiabetic activity. This suggests that the compound could be researched for its potential use in managing diabetes, possibly through mechanisms involving insulin release or glucose metabolism .
properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8OS/c24-14(11-4-5-13(22-21-11)23-9-16-8-18-23)20-15-19-12(7-25-15)10-3-1-2-6-17-10/h1-9H,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTLLDQWTINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2862430.png)
![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)
![1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862435.png)




![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)

![ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2862448.png)
![Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate](/img/structure/B2862449.png)
![7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2862450.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2862451.png)